N-[2-(1H-indol-3-yl)ethyl]formamide
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]formamide, also known as N-formyltryptamine, is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is structurally characterized by an indole ring attached to an ethyl chain, which is further connected to a formamide group.
Mechanism of Action
Target of Action
N-[2-(1H-indol-3-yl)ethyl]formamide is a derivative of tryptamine . Tryptamine derivatives play a fundamental role in the human body, and 5-Hydroxytryptamine or serotonin is one of the most important signaling hormones . Therefore, it’s likely that this compound may interact with serotonin receptors or other targets related to tryptamine.
Mode of Action
For instance, melatonin, a derivative of tryptophan, interacts with melatonin receptor type 1A, leading to the activation of adenylate cyclase and the suppression of the cAMP signal transduction pathway . This compound might have a similar mode of action.
Biochemical Pathways
Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Result of Action
For instance, tryptamine derivatives are known to play a fundamental role in the human body, affecting sleep, cognition, memory, temperature regulation, and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]formamide typically involves the reaction of tryptamine with formic acid or formic acid derivatives. One common method is the formylation of tryptamine using formic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: N-[2-(1H-indol-3-yl)ethyl]amine.
Substitution: Various halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in biological processes and its potential as a precursor to neurotransmitters like serotonin.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an additional isobutylphenyl group, making it more complex.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Features an iodo and methoxy substitution on the indole ring.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]formamide is unique due to its simpler structure, making it a versatile intermediate for the synthesis of various indole derivatives. Its role as a precursor to biologically active compounds like serotonin also highlights its significance in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-12-6-5-9-7-13-11-4-2-1-3-10(9)11/h1-4,7-8,13H,5-6H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWVVJKFXINLNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364835 | |
Record name | N-[2-(1H-indol-3-yl)ethyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6502-82-5 | |
Record name | N-[2-(1H-indol-3-yl)ethyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ï?-Formyltryptamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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